2-(2-BROMOPROPAN-2-YL)-1,3-OXAZOLE

Description

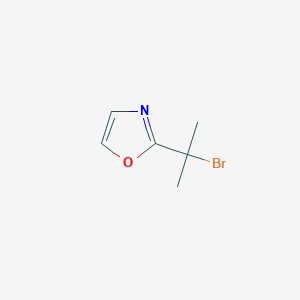

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopropan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-6(2,7)5-8-3-4-9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVUZFOURRTPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301606 | |

| Record name | 2-(1-Bromo-1-methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374553-33-0 | |

| Record name | 2-(1-Bromo-1-methylethyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374553-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Bromo-1-methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 2 Bromopropan 2 Yl 1,3 Oxazole

De Novo Ring Formation Strategies for the 1,3-Oxazole Core

The direct construction of the 2-(2-bromopropan-2-yl)-1,3-oxazole framework necessitates careful selection of synthetic routes that can accommodate the bulky and reactive nature of the "2-(2-bromopropan-2-yl)" moiety. Several classical and modern oxazole (B20620) syntheses can be adapted for this purpose.

Adaptations of Van Leusen Oxazole Synthesis for Branched Aliphatic Halides

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgmdpi.comorganic-chemistry.org A one-pot modification of this reaction allows for the synthesis of 4,5-disubstituted oxazoles using aliphatic halides. nih.govmanac-inc.co.jp To synthesize the target molecule, a hypothetical adaptation would involve a sterically hindered aldehyde, such as 2-bromo-2-methylpropanal, as a key starting material.

The reaction would proceed via the initial deprotonation of TosMIC, followed by nucleophilic attack on the carbonyl group of 2-bromo-2-methylpropanal. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid would yield the desired this compound. However, the steric bulk of the tertiary bromide may significantly hinder the initial nucleophilic attack and the subsequent cyclization step, potentially leading to lower yields or requiring optimized reaction conditions, such as the use of highly active bases or elevated temperatures.

Table 1: Hypothetical Reaction Parameters for Van Leusen Synthesis Adaptation

| Parameter | Condition | Rationale |

| Aldehyde | 2-Bromo-2-methylpropanal | Introduces the desired C2 substituent. |

| Reagent | Tosylmethyl isocyanide (TosMIC) | Provides the C4 and C5 atoms of the oxazole ring. |

| Base | Potassium tert-butoxide, DBU | Strong, non-nucleophilic bases to overcome steric hindrance. |

| Solvent | Anhydrous THF, Dioxane | Aprotic solvents to prevent side reactions. |

| Temperature | -78 °C to reflux | Initial low temperature for addition, followed by heating for cyclization and elimination. |

Mechanistic Refinements and Scope Expansion of Robinson-Gabriel and Bredereck Reactions

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. chem-station.comchemistrysteps.com For the synthesis of this compound, the requisite precursor would be an α-amino ketone acylated with 2-bromo-2-methylpropanoyl chloride. The synthesis of this acyl chloride can be achieved by the reaction of isobutyryl chloride with bromine. The subsequent acylation of an aminoketone, however, might be challenging due to the steric hindrance of the acyl chloride. core.ac.ukyoutube.com The use of potent acylating agents and optimized conditions would be necessary. The final cyclodehydration step is typically promoted by strong acids like sulfuric acid or phosphorus oxychloride. chem-station.com

The Bredereck reaction offers an alternative route, utilizing the reaction of α-haloketones with amides. commonorganicchemistry.comnrochemistry.com In this context, the reaction would involve an appropriate α-haloketone and 2-bromo-2-methylpropanamide. The steric hindrance of the amide could again be a limiting factor, potentially requiring harsh reaction conditions that might not be compatible with the tertiary bromide functionality.

Table 2: Comparison of Robinson-Gabriel and Bredereck Approaches

| Feature | Robinson-Gabriel Synthesis | Bredereck Reaction |

| Key Precursors | 2-Acylamino-ketone | α-Haloketone, Amide |

| C2 Substituent Source | 2-Bromo-2-methylpropanoyl chloride | 2-Bromo-2-methylpropanamide |

| Potential Challenge | Steric hindrance in the acylation step. | Steric hindrance of the amide reactant. |

| Reaction Conditions | Strong acid catalysis for cyclodehydration. | Typically thermal conditions. |

Cycloisomerization Approaches Utilizing Propargylic Amides in Oxazole Synthesis

The cycloisomerization of N-propargyl amides has emerged as a versatile and efficient method for the synthesis of substituted oxazoles. researchgate.netmdpi.com To apply this to the target molecule, one would need to synthesize N-propargyl-2-bromo-2-methylpropanamide. This could be achieved by the acylation of propargylamine with 2-bromo-2-methylpropanoyl chloride.

The subsequent cycloisomerization is typically catalyzed by transition metals (e.g., gold, platinum) or can be promoted by strong acids or bases. The bulky N-acyl group might influence the efficiency of the cyclization, potentially requiring specific catalysts that are tolerant of sterically demanding substrates.

Metal-Catalyzed (e.g., Copper, Palladium, Gold) Annulation and Cyclization Processes

Modern synthetic methods often employ metal catalysis to achieve high efficiency and selectivity. Various copper, palladium, and gold-catalyzed reactions have been developed for oxazole synthesis. organic-chemistry.org For instance, a palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in situ cyclization provides 2,5-disubstituted oxazoles. organic-chemistry.org While this specific example leads to aryl substitution, the underlying principle of metal-catalyzed activation and cyclization could potentially be adapted for the synthesis of 2-alkyl-substituted oxazoles from appropriate precursors.

Photochemical and Electrochemical Methods for Oxazole Ring Construction

Photochemical and electrochemical methods offer green and often mild alternatives for the construction of heterocyclic rings. wikipedia.org For example, the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen can produce a wide range of substituted oxazoles. core.ac.uk The applicability of these methods to the synthesis of the sterically hindered target molecule would depend on the compatibility of the starting materials and intermediates with the photochemical or electrochemical conditions.

Installation of the 2-(2-Bromopropan-2-yl) Substituent

An alternative to the de novo construction of the fully substituted oxazole is a two-step approach: first, the synthesis of a precursor oxazole, followed by the installation of the desired substituent.

A plausible strategy involves the synthesis of 2-(2-hydroxypropan-2-yl)-1,3-oxazole, which could then be converted to the target bromide. The synthesis of the alcohol precursor could be achieved through several established oxazole syntheses using, for example, 2-hydroxy-2-methylpropanamide in a Bredereck-type reaction.

Once the 2-(2-hydroxypropan-2-yl)-1,3-oxazole is obtained, the tertiary alcohol can be converted to the corresponding tertiary bromide. Standard reagents for this transformation include phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine and carbon tetrabromide). chemistrysteps.comcommonorganicchemistry.comnrochemistry.comwikipedia.orgorgosolver.comalfa-chemistry.commasterorganicchemistry.com The Appel reaction is often favored for its mild and neutral conditions, which would be beneficial for the potentially sensitive oxazole ring. nrochemistry.comwikipedia.orgalfa-chemistry.com

Table 3: Reagents for the Bromination of 2-(2-hydroxypropan-2-yl)-1,3-oxazole

| Reagent System | Reaction Type | Key Features |

| PBr₃ | Nucleophilic Substitution | Common and effective for primary and secondary alcohols; may be less effective for tertiary alcohols due to steric hindrance. chemistrysteps.comorgosolver.commasterorganicchemistry.com |

| PPh₃ / CBr₄ (Appel Reaction) | Halogenation | Mild, neutral conditions; suitable for a wide range of alcohols, including some tertiary ones. commonorganicchemistry.comnrochemistry.comwikipedia.orgalfa-chemistry.com |

| SOBr₂ | Nucleophilic Substitution | More reactive than SOCl₂; not compatible with pyridine (B92270). commonorganicchemistry.com |

Regioselective Bromination of the Isopropyl Side Chain

Achieving regioselectivity in the bromination of the 2-isopropyl side chain is paramount to the successful synthesis of the target compound. The goal is to selectively replace the hydrogen atom on the tertiary carbon of the isopropyl group with a bromine atom. This can be pursued through either electrophilic or radical pathways, each with distinct mechanisms and controlling factors.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. nih.govlumenlearning.com In the context of a 2-isopropyl-1,3-oxazole precursor, the oxazole ring itself influences the reactivity. Oxazoles are considered heteroaromatic compounds, and their reaction with electrophiles can lead to substitution on the ring, typically at the C5 or C4 positions. clockss.org

The directing effects of substituents on an aromatic ring determine the position of electrophilic attack. wvu.eduyoutube.com Activating groups, which donate electron density, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. wvu.edu The 2-isopropyl group is a weak activating group. However, direct electrophilic bromination of an alkyl side chain on a heteroaromatic ring is generally challenging and less common than ring bromination or radical side-chain bromination. For an electrophile to attack the isopropyl side chain, a highly stabilized carbocation intermediate at the tertiary position would need to form, which is less favorable than attack on the electron-rich heterocyclic ring. Therefore, strategies to achieve electrophilic side-chain bromination would require specific conditions to disfavor ring attack and promote the formation of the tertiary carbocation, a synthetically difficult task.

Radical bromination presents a more viable and regioselective method for halogenating the isopropyl side chain. This approach exploits the relative stability of the tertiary radical intermediate that can be formed on the isopropyl group. The C-H bond at the tertiary carbon is weaker than the primary C-H bonds, making it the preferred site for hydrogen abstraction by a radical species.

A common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or light (hν). The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator decomposes to form radicals.

Propagation: A bromine radical abstracts the tertiary hydrogen from the isopropyl group, forming a stable tertiary radical and HBr. This tertiary radical then reacts with NBS (or Br₂) to form the desired this compound and a succinimidyl radical, which continues the chain.

Termination: Radicals combine to end the chain reaction.

This method is highly selective for the tertiary position, making it a superior strategy for synthesizing the target compound from 2-isopropyl-1,3-oxazole.

Table 1: Comparison of Potential Bromination Strategies for 2-Isopropyl-1,3-Oxazole

| Strategy | Reagents | Primary Site of Attack | Selectivity for Side Chain | Key Considerations |

| Electrophilic Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | Oxazole Ring (C5/C4) | Low | Ring substitution is the major competing reaction. clockss.org |

| Radical Bromination | NBS / Radical Initiator (AIBN) | Isopropyl Side Chain (Tertiary C) | High | Favors the formation of the more stable tertiary radical. |

Cross-Coupling Reactions for Direct Introduction of Brominated Isopropyl Fragments

An alternative to direct bromination involves the construction of the C-C bond between the oxazole ring and the brominated side chain using transition-metal-catalyzed cross-coupling reactions. These methods offer a modular approach, allowing for the synthesis of the two fragments separately before their final assembly.

Several cross-coupling strategies could be envisioned:

Suzuki-Miyaura Coupling: This would involve the reaction of a 2-bromo-1,3-oxazole with an isopropylboronic acid derivative, followed by radical bromination of the resulting 2-isopropyl-1,3-oxazole. Alternatively, a more direct but challenging approach would be to couple 2-bromo-1,3-oxazole with a pre-brominated organoboron reagent, though the stability of such a reagent could be a concern. Palladium catalysts are commonly used for Suzuki-Miyaura reactions involving oxazoles. ijpsonline.comijpsonline.com

Negishi Coupling: This reaction would couple a 2-halo-1,3-oxazole with a (2-bromopropan-2-yl)zinc halide reagent. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.govacs.org

Stille Coupling: This involves the reaction of a 2-(tributylstannyl)-1,3-oxazole with a compound that can provide the 2-bromopropan-2-yl electrophile. Stille couplings have been successfully applied to functionalize oxazole rings. acs.org

These methods provide powerful and versatile routes to the target molecule, although they may involve more synthetic steps compared to direct functionalization.

Functionalization of Pre-formed 2-Isopropyl-1,3-Oxazole via Side-Chain Halogenation

This is arguably the most direct and efficient pathway to this compound. The synthesis begins with the preparation of the 2-isopropyl-1,3-oxazole precursor. There are numerous established methods for synthesizing 2-substituted oxazoles, such as the Robinson-Gabriel synthesis, the van Leusen reaction, or the cyclization of propargylic amides. ijpsonline.comthepharmajournal.com

Once 2-isopropyl-1,3-oxazole is obtained, the key step is the selective halogenation of the side chain. As detailed in section 2.2.1.2., radical bromination using NBS and a radical initiator is the method of choice for this transformation. The reaction conditions, such as solvent, temperature, and initiator concentration, would be optimized to maximize the yield of the desired product and minimize potential side reactions, such as ring bromination or over-halogenation.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. nih.govmdpi.com Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Utilization of Ionic Liquid Media for Reaction Efficiency

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis. tandfonline.com They are non-volatile, thermally stable, and often recyclable, making them attractive alternatives to traditional volatile organic solvents. organic-chemistry.orgijpsonline.com

In the context of oxazole synthesis, ionic liquids have been shown to enhance reaction efficiency. For example, the van Leusen oxazole synthesis, a one-pot reaction involving tosylmethyl isocyanide (TosMIC), an aldehyde, and a halide, has been successfully performed in ionic liquids like [bmim]Br. organic-chemistry.orgnih.gov This method not only provides high yields of substituted oxazoles but also allows for the recovery and reuse of the ionic liquid for multiple reaction cycles. organic-chemistry.org The use of ionic liquids can also facilitate product isolation and reduce the generation of hazardous waste. ijpsonline.com

Applying this to the synthesis of the precursor, 2-isopropyl-1,3-oxazole, could involve a modified van Leusen or a similar cyclization reaction conducted in a suitable ionic liquid. This would represent a significant step towards a more sustainable manufacturing process for this compound.

Table 2: Potential Benefits of Ionic Liquids in Oxazole Synthesis

| Feature of Ionic Liquids | Benefit in Synthesis | Reference |

| Low Volatility | Reduced air pollution and exposure risks. | organic-chemistry.org |

| High Thermal Stability | Allows for a wider range of reaction temperatures. | organic-chemistry.org |

| Recyclability | Lowers solvent cost and waste generation. ijpsonline.com | organic-chemistry.orgijpsonline.com |

| Potential Catalytic Activity | Can act as both solvent and promoter, increasing reaction rates. | ijpsonline.com |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.govscielo.org.za This technology is particularly advantageous for the synthesis of heterocyclic compounds like oxazoles. While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented, established methods for other substituted oxazoles can provide a framework for its synthesis.

One common approach to oxazole synthesis that is amenable to microwave irradiation is the reaction of an α-haloketone with an amide, a method known as the Bredereck reaction. ijpsonline.com For the target compound, this would involve the reaction of a suitable α-haloketone with 2-bromo-2-methylpropanamide. Microwave irradiation can facilitate this cyclocondensation reaction by rapidly heating the reactants and solvent, thus overcoming the activation energy barrier more efficiently than conventional heating.

Another versatile method is the van Leusen oxazole synthesis, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com To synthesize a 2-substituted oxazole like the target compound, a modification of this approach would be necessary, potentially starting from 2-bromo-2-methylpropanoyl chloride and a suitable isocyanide derivative under microwave conditions.

The following table summarizes typical conditions found in the literature for the microwave-assisted synthesis of various oxazole derivatives, which could be adapted for the synthesis of this compound.

| Reactants | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Substituted Aryl Aldehyde, TosMIC | K₃PO₄ | IPA | 350 | 8 | ~96 | nih.gov |

| p-substituted 2-bromoacetophenone, Urea | - | DMF | - | - | - | ijpsonline.com |

| Aromatic Ketone, Thiourea/Urea, Iodine | - | - | 50-140 | 10 | - | |

| Isoniazid, Aromatic Aldehyde | - | DMF | 300 | 3 | - | nih.gov |

| 4-Amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | - | Ethanol | 300 | 15-20 | - | scielo.org.za |

This table presents a summary of general conditions for microwave-assisted oxazole synthesis and is intended to be illustrative of potential starting points for the synthesis of this compound.

The successful application of microwave-assisted synthesis to the target compound would likely involve optimization of parameters such as the choice of solvent, base, reaction time, and microwave power to accommodate the sterically bulky and electron-withdrawing nature of the 2-(2-bromopropan-2-yl) group.

Development of Sustainable and Recyclable Catalytic Systems

The principles of green chemistry have driven the development of sustainable and recyclable catalytic systems for organic synthesis. researchgate.net In the context of oxazole synthesis, this involves the use of catalysts that are environmentally benign, can be easily separated from the reaction mixture, and can be reused multiple times without significant loss of activity.

For the synthesis of 2-alkyl-substituted oxazoles, various recyclable catalytic systems have been explored. These include heterogeneous catalysts, such as metal complexes immobilized on solid supports, and organocatalysts.

Heterogeneous Catalysts:

One promising approach involves the use of an MCM-41-immobilized phosphine-gold(I) complex. organic-chemistry.org This catalyst has been shown to be effective in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. A key advantage of this system is that the catalyst can be recovered by simple filtration and reused for at least eight cycles without a significant decrease in its catalytic activity. organic-chemistry.org Adapting this methodology for this compound would likely involve the use of 2-bromo-2-methylpropanenitrile as a key starting material.

Organocatalysts and Metal-Free Systems:

In addition to metal-based catalysts, metal-free catalytic systems are gaining prominence. For instance, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles under mild conditions. organic-chemistry.org The use of a strong Brønsted acid as a catalyst avoids the need for transition metals.

Furthermore, visible-light photocatalysis represents a sustainable approach to oxazole synthesis. organic-chemistry.org Reactions using a ruthenium-based photocatalyst have been shown to produce substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org The development of recyclable heterogeneous photocatalysts is a key goal in making this technology more sustainable.

The following table provides an overview of some sustainable and recyclable catalytic systems that have been reported for the synthesis of oxazole derivatives.

| Catalyst System | Reactants | Key Features | Reference |

| MCM-41-immobilized phosphine-gold(I) complex | Terminal alkynes, Nitriles, Oxidant | Heterogeneous, Recyclable (at least 8 times) | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, Amides | Metal-free, Mild conditions | organic-chemistry.org |

| [Ru(bpy)₃]Cl₂ (photocatalyst) | α-bromoketones, Benzylamines | Visible-light mediated, Room temperature | organic-chemistry.org |

| Cross-linked Chitosan Hydrogel Biocatalyst | Thiosemicarbazone derivatives, Hydrazonoyl halides | Eco-friendly, Recyclable, Mild conditions (for thiazole synthesis) | mdpi.com |

| Copper(I)-exchanged β-zeolite | Organic halides, Terminal acetylenes, Sodium azide | Magnetically recoverable, Reusable (for triazole synthesis) | rsc.org |

This table illustrates various sustainable catalytic approaches for the synthesis of heterocyclic compounds, which could potentially be adapted for the synthesis of this compound.

The development of a truly sustainable and recyclable catalytic system for the synthesis of this compound would require careful consideration of the reaction mechanism and the stability of the catalyst under the necessary reaction conditions, particularly given the potential for the bromo-substituent to participate in side reactions.

Advanced Reactivity and Mechanistic Investigations of 2 2 Bromopropan 2 Yl 1,3 Oxazole

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. thepharmajournal.commdpi.com This structure is characterized as a weakly basic, aromatic compound with distinct reactivity patterns. thepharmajournal.com Its aromaticity is less pronounced than that of benzene, rendering it susceptible to a variety of reactions that can disrupt the ring system. clockss.org The reactivity is largely dictated by the pyridine-type nitrogen at position 3 and the furan-type oxygen at position 1. pharmaguideline.com

Electrophilic Substitution Patterns and Regioselectivity at C-4 and C-5

Electrophilic substitution on the unsubstituted oxazole (B20620) ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which makes the ring electron-deficient. pharmaguideline.comnumberanalytics.com Such reactions typically require the presence of electron-donating substituents to activate the ring. thepharmajournal.compharmaguideline.comsemanticscholar.org When substitution does occur, the position of attack is regioselective, with a general preference for the C-4 and C-5 positions over the C-2 position. The observed order of reactivity for electrophilic attack is C-4 > C-5 > C-2. pharmaguideline.com However, some sources report that electrophilic substitution occurs preferentially at the C-5 position. semanticscholar.orgtandfonline.com

Direct nitration, sulfonation, and chlorosulfonation are generally not successful on the unsaturated oxazole ring because the oxazolium cations formed under acidic conditions are highly electron-deficient. pharmaguideline.com Palladium-catalyzed direct arylation reactions, however, have been developed to functionalize oxazoles selectively at either the C-2 or C-5 position by carefully choosing ligands and solvents. nih.govorganic-chemistry.org For instance, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Table 1: Regioselectivity in Electrophilic Reactions of Oxazoles

| Reaction Type | Preferred Position(s) | Conditions/Notes |

|---|---|---|

| General Electrophilic Substitution | C-4 > C-5 > C-2 | Requires activating groups on the ring. pharmaguideline.com |

| Direct Arylation (Pd-catalyzed) | C-5 or C-2 | Selectivity is controlled by ligands and solvent polarity. nih.govorganic-chemistry.org |

| N-Acylation | N-3 | The nitrogen atom at position 3 shows high reactivity towards acylation. thepharmajournal.comtandfonline.com |

Nucleophilic Attack Pathways on the Oxazole Ring and Carbonyl Analogues

Nucleophilic substitution reactions are generally uncommon on the oxazole ring itself. thepharmajournal.comtandfonline.com The ring's aromatic character and the presence of two electronegative atoms make it resistant to direct nucleophilic displacement of a hydrogen atom. However, if a good leaving group, such as a halogen, is present, nucleophilic substitution can occur. The order of reactivity for the displacement of halogens is C-2 >> C-4 > C-5. semanticscholar.orgtandfonline.com

More frequently, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com The C-2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, which can initiate ring-opening. pharmaguideline.com For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Similarly, metallation with organolithium reagents first occurs at the most acidic C-2 position, but the resulting 2-lithio-oxazoles are often unstable and can decompose into open-chain isocyanides. pharmaguideline.com

Diels-Alder and Other Cycloaddition Reactions Involving the Oxazole Diene

The 1,3-oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comsemanticscholar.org This reactivity is attributed to the furan-like oxygen atom at position 1. pharmaguideline.com Oxazoles typically participate in inverse-electron-demand Diels-Alder reactions due to their inherently electron-deficient diene character. clockss.orgacs.org The reaction can be facilitated by the addition of alkyl groups or Lewis/Brønsted acids to the oxazole nitrogen, which lowers the LUMO energy of the diene, making it more reactive towards dienophiles. acs.orgnih.govacs.org

The reaction of oxazoles with various dienophiles, such as alkenes and alkynes, serves as a powerful tool in synthetic chemistry. The primary adducts formed are often unstable and undergo further transformations. researchgate.net For instance, the cycloaddition with alkenes typically leads to the formation of pyridine (B92270) derivatives after the elimination of water, a reaction known as the Kondrat'eva pyridine synthesis. thieme-connect.com Cycloaddition with alkynes can yield furan (B31954) derivatives. clockss.org The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.comnumberanalytics.com

Table 2: Examples of Cycloaddition Reactions with Oxazoles

| Dienophile Type | Intermediate Product | Final Product | Reference(s) |

|---|---|---|---|

| Alkenes | Bicyclic adduct | Pyridine derivatives | semanticscholar.orgthieme-connect.com |

| Alkynes | Bicyclic adduct | Furan derivatives | clockss.org |

Ring-Opening and Subsequent Recyclization Pathways

The oxazole ring is susceptible to cleavage under various conditions, including nucleophilic attack, oxidation, and reduction. pharmaguideline.com These ring-opening reactions can be followed by recyclization to generate a diverse array of other heterocyclic systems. researchgate.net This reactivity makes oxazoles versatile synthetic intermediates. researchgate.net

A well-known example is the conversion of oxazoles into imidazoles when treated with ammonia or formamide. pharmaguideline.com Nucleophilic addition to the oxazole can also lead to ring-opening and recyclization through a process known as the Cornforth rearrangement. tandfonline.com Furthermore, a multicomponent reaction involving 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound has been shown to produce oxazole-derived isothiosemicarbazones, which then undergo oxazole ring-opening and recyclization to yield highly functionalized thiazolines. researchgate.net

Reactivity of the 2-(2-Bromopropan-2-yl) Substituent

The substituent at the C-2 position is a 2-bromopropan-2-yl group. The bromine atom is attached to a quaternary carbon atom, which is also referred to as a tertiary carbon center with respect to the alkyl halide classification. This structural feature is the primary determinant of its reactivity in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1/SN2) at the Brominated Quaternary Carbon

Nucleophilic substitution at a tertiary alkyl halide center can theoretically proceed via two main mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.commasterorganicchemistry.com This mechanism is highly sensitive to steric hindrance around the reaction center. chemicalnote.comlibretexts.org Given that the 2-(2-bromopropan-2-yl) group has a tertiary carbon atom bonded to the oxazole ring and two methyl groups, the reaction site is exceptionally crowded. This significant steric hindrance makes a backside attack by a nucleophile virtually impossible. Therefore, the SN2 pathway is strongly disfavored for this substrate. masterorganicchemistry.comlibretexts.org

The SN1 mechanism , in contrast, is a two-step process. chemicalnote.com

Step 1 (Rate-determining): The C-Br bond breaks heterolytically to form a carbocation intermediate and a bromide ion. This step is slow and its rate is independent of the nucleophile's concentration. chemicalnote.comyoutube.com The tertiary carbocation that would be formed from 2-(2-bromopropan-2-yl)-1,3-oxazole is relatively stable due to hyperconjugation with the adjacent methyl groups.

Step 2 (Fast): The carbocation intermediate is rapidly attacked by a nucleophile to form the final product. youtube.com

Due to the stability of the resulting tertiary carbocation and the severe steric hindrance that prevents the SN2 reaction, the 2-(2-bromopropan-2-yl) substituent will almost exclusively undergo nucleophilic substitution via the SN1 mechanism. masterorganicchemistry.comkhanacademy.org Such reactions are typically favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group. khanacademy.org

Table 3: Comparison of SN1 and SN2 Mechanisms for the 2-(2-Bromopropan-2-yl) Substituent

| Feature | SN1 Mechanism | SN2 Mechanism | Likelihood for this Compound |

|---|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) | SN1 kinetics will be observed. |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via transition state | Favors the multi-step SN1 pathway. |

| Substrate Structure | Favored by tertiary > secondary halides | Favored by methyl > primary > secondary halides | Tertiary structure strongly favors SN1. masterorganicchemistry.com |

| Steric Hindrance | Favored by sterically hindered substrates | Inhibited by sterically hindered substrates | Severe steric hindrance makes SN2 highly unlikely. libretexts.org |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Reactions will proceed best in polar protic solvents. |

| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration | Not applicable here as the carbon is prochiral. |

Elimination Reactions Leading to Unsaturated Side Chains (e.g., Isopropenyl)

The tertiary bromoalkane functionality in this compound makes it highly susceptible to elimination reactions, primarily through an E2 mechanism, to form 2-isopropenyl-1,3-oxazole. This dehydrobromination reaction involves the removal of a proton from a β-carbon and the simultaneous expulsion of the bromide leaving group.

The E2 reaction is a single-step, concerted process where the rate is dependent on the concentrations of both the substrate and the base. libretexts.orgmsu.edu The reaction requires an anti-periplanar arrangement of the β-hydrogen and the bromine atom for optimal orbital overlap in the transition state. libretexts.orgnumberanalytics.comlibretexts.org In the case of this compound, the methyl groups on the side chain provide multiple β-hydrogens for abstraction.

The choice of base and reaction conditions can significantly influence the outcome of the elimination reaction. Strong, sterically hindered bases, such as potassium tert-butoxide, are often employed to favor elimination over competing substitution reactions. libretexts.org The use of heat also tends to favor elimination pathways over substitution. masterorganicchemistry.com

The general reaction can be depicted as follows:

This compound + Base → 2-isopropenyl-1,3-oxazole + H-Base⁺ + Br⁻

The formation of the more substituted alkene (Zaitsev's rule) is generally favored in elimination reactions. libretexts.org In this case, the only possible alkene product is the highly substituted 2-isopropenyl-1,3-oxazole.

Radical Reactions Involving Selective Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is the most likely site for homolytic cleavage under radical conditions due to its relative weakness compared to C-C, C-H, C-O, and C-N bonds within the molecule. This selective cleavage generates a tertiary alkyl radical centered on the carbon adjacent to the oxazole ring.

Radical reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. libretexts.org The generated radical can then participate in a variety of transformations. A common radical reaction is dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism for such a radical chain reaction involves three key stages: numberanalytics.com

Initiation: The radical initiator (e.g., AIBN) decomposes to form initiator radicals. These radicals then abstract a hydrogen atom from the tin hydride to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical reacts with this compound, abstracting the bromine atom to form tributyltin bromide and the tertiary alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the reduced product, 2-isopropyl-1,3-oxazole, and regenerate the tributyltin radical, which can continue the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The stability of the tertiary radical intermediate, which is stabilized by hyperconjugation with the adjacent methyl groups, facilitates these radical processes. masterorganicchemistry.com

Combined Reactivity: Interplay between Oxazole Ring and Side Chain Functionalities

The reactivity of this compound is not solely defined by its bromoalkyl side chain. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, also influences and participates in chemical transformations. acs.org The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution, although it is less reactive than other heterocyles like pyrrole (B145914) or furan. sciepub.com

An interesting aspect of this molecule's reactivity is the potential for interplay between the side chain and the oxazole ring. For instance, the formation of the 2-isopropenyl-1,3-oxazole via elimination introduces a conjugated system, potentially altering the electronic properties of the oxazole ring and influencing its subsequent reactivity in, for example, cycloaddition reactions.

Furthermore, the nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a base or a nucleophile. sciepub.com While the steric hindrance from the bulky 2-(2-bromopropan-2-yl) group might temper this reactivity, intramolecular reactions involving the side chain and the oxazole nitrogen could be envisaged under certain conditions, leading to the formation of novel bicyclic structures. The ease of displacement of halogens on the oxazole ring itself is generally C-2 > C-5 > C-4, which could lead to complex reaction pathways if conditions are harsh enough to affect the ring itself. sciepub.com

Detailed Reaction Mechanism Elucidation

A deeper understanding of the reactivity of this compound can be achieved through detailed mechanistic investigations, including transition state analysis, intermediate characterization, and kinetic and thermodynamic studies.

Transition State Analysis in Key Transformations

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions. numberanalytics.com For the E2 elimination reaction of this compound, density functional theory (DFT) calculations can be employed to model the transition state geometry and energy. sciepub.com The transition state for an E2 reaction is characterized by the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C π-bond. numberanalytics.com Computational studies can elucidate the degree of bond breaking and formation at the transition state, providing insights into whether the transition state has more "E1-like" or "E1cb-like" character.

For radical reactions, transition state analysis can help in understanding the selectivity of radical attack and the energy barriers associated with different reaction pathways. For example, the transition state for the abstraction of the bromine atom by the tributyltin radical can be modeled to understand the factors influencing the reaction rate.

Intermediate Characterization and Detection Methodologies

The direct observation and characterization of reactive intermediates are crucial for confirming reaction mechanisms. In the context of this compound chemistry, this would involve the detection of carbocation intermediates in potential E1 reactions or radical intermediates in radical-mediated processes.

Spectroscopic techniques are invaluable for this purpose. researchgate.netnih.gov For instance, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical species. nih.gov Time-resolved spectroscopic techniques can be used to monitor the formation and decay of transient intermediates on very short timescales. The synthesis and characterization of stable analogues of proposed intermediates can also provide valuable mechanistic insights. researchgate.net

Kinetic and Thermodynamic Studies of Competing Reaction Pathways

Elimination reactions of alkyl halides are often in competition with substitution reactions. masterorganicchemistry.com The outcome of the reaction of this compound with a nucleophile/base will be determined by the relative rates of the competing E2 and SN2/SN1 pathways.

Kinetic studies, where the reaction rate is measured as a function of reactant concentrations, can determine the order of the reaction and provide evidence for a particular mechanism. msu.edu For example, a second-order rate law would be consistent with an E2 or SN2 mechanism, while a first-order rate law would suggest an E1 or SN1 mechanism.

The concepts of kinetic and thermodynamic control are also important. fiveable.mewikipedia.org The kinetic product is the one that is formed fastest (lowest activation energy), while the thermodynamic product is the most stable one. fiveable.mewikipedia.org By varying the reaction temperature, it is often possible to favor one product over the other. masterorganicchemistry.com Generally, lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. fiveable.me A detailed study of the reaction of this compound under different conditions would reveal the kinetic and thermodynamic preferences for elimination versus substitution.

Strategic Transformations and Derivatizations of 2 2 Bromopropan 2 Yl 1,3 Oxazole

Cross-Coupling Reactions Utilizing the Bromine Moiety for C-C Bond Formation

The bromine atom on the 2-propyl substituent is a key functional group for forming new carbon-carbon bonds. However, as a tertiary alkyl halide, it presents unique challenges compared to the more commonly used aryl or vinyl halides in traditional palladium-catalyzed cross-coupling reactions. These reactions often struggle with tertiary centers due to issues like slow oxidative addition and competing elimination reactions. Nevertheless, advancements in catalysis, particularly using nickel and dual catalytic systems like metallaphotoredox, have opened new avenues for coupling such sterically hindered substrates.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an organohalide with a boronic acid or ester. youtube.com For a tertiary substrate like 2-(2-bromopropan-2-yl)-1,3-oxazole, standard palladium catalysts are often ineffective. Modern protocols using specialized ligands or nickel catalysts are required to facilitate the coupling of sp³-hybridized carbons. These reactions enable the synthesis of highly congested quaternary carbon centers, which are valuable motifs in medicinal chemistry.

A potential Suzuki-Miyaura reaction involving this compound would link the tertiary carbon to an aryl, heteroaryl, or vinyl group from a corresponding boronic acid. The development of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes and other advanced catalytic systems has expanded the scope of Suzuki-Miyaura reactions to include more challenging substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Alkyl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile |

| Catalyst | NiCl₂(dtbbpy) or specialized Pd-NHC complex | Facilitates C-C bond formation |

| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes the metal center |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane, THF, or DMF | Reaction medium |

This table presents generalized conditions for the coupling of challenging alkyl halides; specific optimization would be required for the target compound.

Heck and Sonogashira Reactions for Olefination and Alkynylation

The Heck reaction traditionally couples organohalides with alkenes, while the Sonogashira reaction couples them with terminal alkynes to create substituted alkenes and alkynes, respectively. rsc.orgorganic-chemistry.orglibretexts.org Both reactions are most efficient with sp²-hybridized halides.

Heck Reaction: A "Heck-type" reaction with this compound would involve coupling with an alkene to form a C(sp³)–C(sp²) bond, adding the 2-(1,3-oxazol-2-yl)propan-2-yl group to the double bond. This transformation is challenging and often requires radical-based pathways or nickel catalysis rather than traditional palladium systems.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes. libretexts.org Its application to tertiary alkyl halides is not standard. However, modified procedures using catalysts like Pd(PhCN)₂Cl₂/P(t-Bu)₃ have shown effectiveness for coupling aryl bromides at room temperature and point towards the potential for expanding the reaction's scope. organic-chemistry.org A successful Sonogashira coupling would yield a 2-(2-(alkyn-1-yl)propan-2-yl)-1,3-oxazole derivative, a valuable building block containing a quaternary center adjacent to an alkyne.

Negishi and Stille Coupling Processes with Organometallic Reagents

Negishi and Stille couplings offer alternative methods for C-C bond formation using organozinc and organotin reagents, respectively.

Negishi Coupling: This reaction is known for its high functional group tolerance and the ability to couple sp³-hybridized organozinc reagents with organohalides. The reverse reaction, coupling an sp³-halide like this compound with an organozinc reagent, is also feasible, particularly with nickel or specialized palladium catalysts that can activate the C-Br bond.

Stille Coupling: The Stille reaction uses organostannanes as coupling partners. youtube.com While highly versatile, the toxicity of tin reagents has led to a decline in their use. Nevertheless, for complex syntheses, the Stille reaction remains a powerful option for creating C(sp³)-C(sp²) bonds under appropriate catalytic conditions.

The common feature for successfully applying these named reactions to a tertiary bromide is the necessity of moving beyond classical Pd(PPh₃)₄-type catalysts to more modern systems, often involving nickel or dual catalytic approaches like metallaphotoredox catalysis, which can engage alkyl radicals generated from the halide. nih.gov

Stereoselective Coupling Applications of the Chiral Center (if stereogenic)

This section is not applicable to the specified compound. The carbon atom bearing the bromine atom in this compound is a quaternary center bonded to a methyl group, another methyl group, the oxazole (B20620) ring, and the bromine atom. As two of the substituents are identical (methyl groups), this carbon is not a stereogenic center, and the molecule is achiral. Therefore, stereoselective coupling applications related to this position are not relevant.

Conversion to Other Heterocyclic Scaffolds through Ring Manipulations

The oxazole ring is not merely a stable spectator; it can act as a synthon for other heterocyclic systems through ring transformation reactions. These reactions typically involve ring-opening followed by recyclization with a new set of atoms.

Synthesis of Imidazoles via Ring Transformation

One of the most valuable transformations of oxazoles is their conversion into imidazoles, which are ubiquitous in pharmaceuticals and natural products. rsc.org This conversion treats the oxazole as a "protected" or latent imidazole (B134444). The general strategy involves reacting the oxazole with an amine source, which attacks the oxazole ring, leading to a ring-opened intermediate that subsequently cyclizes to form the imidazole ring, extruding water in the process. rsc.org

This transformation can be particularly useful for creating N-substituted imidazoles with high regioselectivity. For this compound, reaction with a primary amine (R-NH₂) under thermal or microwave-assisted conditions could yield a 1-substituted-2-(2-(2-bromopropan-2-yl)propan-2-yl)imidazole. The reaction proceeds via nucleophilic attack of the amine at the C2 position of the oxazole, followed by ring-opening and intramolecular cyclization. rsc.orgrsc.org

Table 2: General Scheme for Oxazole to Imidazole Ring Transformation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Primary Amine (e.g., Cyclopentylamine) | Microwave heating (150-240 °C) | 1-Cyclopentyl-2-(2-bromopropan-2-yl)-1H-imidazole |

| This compound | Hydrazine Hydrate | Acetic Acid | Fused imidazole derivatives (if the side chain contains a ketone) rsc.org |

| This compound | Ammonium Acetate / NaBH₃CN | Reduction followed by pyrolysis | Imidazole (from γ-amino-oxazole intermediate) rsc.org |

This table outlines plausible reaction pathways based on established oxazole chemistry. rsc.orgrsc.org

This ring transformation highlights the utility of the oxazole ring as a versatile intermediate, allowing for the late-stage introduction of the imidazole core, a privileged scaffold in drug discovery.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that the chemical compound This compound is not described in the currently available scientific literature. Searches for its synthesis, reactivity, or any associated derivatizations have yielded no specific results for this particular molecule.

While extensive information exists for the synthesis and reaction of various substituted oxazoles and for the chemical behavior of the 2-bromopropan-2-yl functional group in other molecular contexts, the specific combination requested does not appear to have been synthesized or studied. For instance, a structurally related compound, 5-(2-Bromopropan-2-yl)-2-phenyl-1,3-oxazole, is documented, but its reactivity cannot be directly extrapolated to the requested 2-substituted isomer.

Due to the absence of published research on this compound, it is not possible to generate a scientifically accurate article detailing its specific chemical transformations as outlined in the user's request. To do so would require speculation and would not meet the standards of factual, evidence-based scientific reporting.

However, it is possible to provide a general overview of the expected reactivity of such a compound based on the known chemistry of 1,3-oxazoles and tertiary alkyl halides. This would include potential pathways for derivatization and functional group introduction that are common for related chemical structures.

Should the user be interested in a broader article on the "Strategic Transformations and Derivatizations of 2-Haloalkyl-1,3-Oxazoles," which would cover the types of reactions mentioned in the requested outline (such as derivatization to thiazoles, substitution reactions, etc.) for a general class of compounds, such an article can be produced based on available literature.

Applications of 2 2 Bromopropan 2 Yl 1,3 Oxazole in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The structural attributes of 2-(2-BROMOPROPAN-2-YL)-1,3-OXAZOLE make it an ideal starting point for the synthesis of intricate molecules. The tertiary bromide provides a reactive handle for nucleophilic substitution or elimination reactions, while the oxazole (B20620) ring can participate in various coupling reactions or act as a stable core scaffold. This dual reactivity is instrumental in the convergent synthesis of elaborate chemical structures.

Non-proteinogenic amino acids are fundamental components in drug discovery, often incorporated into peptides to enhance stability, confer specific conformations, or improve biological activity. thieme.de The oxazole moiety is recognized as a bioisostere for amide and ester groups, and its inclusion in a peptide backbone can impart resistance to enzymatic degradation and introduce conformational rigidity. mdpi.comnih.gov

The synthesis of novel, unnatural amino acids containing the oxazole scaffold is a key area of research. thieme.denih.govresearchgate.net Compounds like this compound can be envisioned as precursors to such amino acids. For instance, the bromide can be displaced by an azide group, followed by reduction to an amine. Subsequent functional group manipulations could yield a novel α-amino acid derivative where the oxazole ring forms part of the side chain. Such building blocks are valuable for creating peptidomimetics and exploring new chemical space in drug development. nih.govthieme-connect.com

Table 1: Potential Transformations for Amino Acid Synthesis

| Reaction Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Nucleophilic Substitution | Sodium Azide (NaN3) | 2-(2-azidopropan-2-yl)-1,3-oxazole | Introduce a protected nitrogen source. |

| 2. Reduction | H2, Pd/C or LiAlH4 | 2-(2-aminopropan-2-yl)-1,3-oxazole | Generate the primary amine. |

| 3. Carboxylation/Functionalization | Various (e.g., haloform reaction on a precursor) | Oxazole-containing amino acid analogue | Complete the amino acid structure. |

The 1,3-oxazole ring is a recurring motif in a multitude of natural products, particularly those isolated from marine organisms. mdpi.comlifechemicals.com These compounds often exhibit potent biological activities, including cytotoxic, anti-inflammatory, and antibiotic properties. nih.gov The synthesis of these complex natural products and their analogues is a significant challenge in organic chemistry, often requiring the use of pre-functionalized heterocyclic building blocks. pitt.edu

Table 2: Examples of Natural Product Classes Containing the Oxazole Scaffold

| Natural Product Class | Example | Biological Activity | Potential Synthetic Role of Oxazole Building Block |

|---|---|---|---|

| Cyclic Peptides | Leucamide A, Diazonamides | Cytotoxic | Forms part of the macrocyclic backbone. lifechemicals.com |

| Macrolides | Phorboxazoles | Antiproliferative | Serves as a key structural and recognition element. |

| Alkaloids | Hennoxazole A | Antiviral | Provides the core heterocyclic system. |

Synthetic Routes to Advanced Pharmaceutical and Agrochemical Intermediates

The oxazole scaffold is a privileged structure in medicinal and agricultural chemistry due to its ability to engage in various biological interactions and its favorable metabolic profile. thepharmajournal.comresearchgate.net Consequently, oxazole derivatives are found in numerous pharmaceuticals and agrochemicals, exhibiting activities such as antifungal, herbicidal, and insecticidal properties. bohrium.comresearchgate.netmdpi.com

The utility of this compound as an intermediate lies in the facile displacement of its tertiary bromide by a wide range of nucleophiles. This allows for the rapid generation of a diverse set of derivatives from a common precursor. Reactions with amines, alcohols, thiols, and other nucleophiles can introduce various functional groups, each potentially modulating the biological activity of the resulting molecule. ijpsonline.com This strategy is highly effective in lead optimization campaigns, where systematic structural modifications are required to enhance potency and selectivity. thepharmajournal.com

Development of Chiral Auxiliaries and Ligands Derived from Oxazole Moiety

Asymmetric catalysis is indispensable for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. wikipedia.org Chiral ligands and auxiliaries are central to this field, controlling the stereochemical outcome of chemical reactions. wikipedia.orgrsc.org Ligands containing oxazoline rings (the dihydro-analogue of oxazoles) are among the most successful in a wide range of asymmetric transformations. alfachemic.comacs.org

Building on this precedent, chiral oxazole-containing compounds are also explored as ligands for transition metal catalysts. acs.orgmdpi.com this compound can serve as a scaffold for developing new chiral ligands. For example, substitution of the bromide with a chiral amine or alcohol would introduce a stereogenic center. Alternatively, the oxazole itself can be part of a larger, planar-chiral framework. acs.org Similarly, the related oxazolidinone structures are well-known and powerful chiral auxiliaries that guide stereoselective alkylation and aldol reactions. researchgate.net By analogy, chiral derivatives originating from this oxazole building block hold potential for applications in asymmetric synthesis.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex small molecules for high-throughput screening. cam.ac.uk The goal of DOS is to efficiently synthesize a wide range of molecular scaffolds rather than focusing on a single target. nih.gov Building blocks suitable for DOS must possess multiple reactive sites that can be addressed through orthogonal reaction pathways.

This compound is an excellent candidate for inclusion in DOS libraries. It offers several points of diversification:

The Bromide: Can be substituted by a wide array of nucleophiles or used in coupling reactions.

The Oxazole Ring: The C-H bonds on the oxazole ring can be functionalized through metallation or direct C-H activation chemistry.

The Isopropyl Group: Can be modified, for instance, through elimination of HBr to form an isopropenyl group, which can then undergo addition or polymerization reactions.

This multi-faceted reactivity allows the compound to be used in branching synthetic pathways, where a common intermediate is converted into a multitude of structurally distinct products, fulfilling the core principle of DOS. cam.ac.uknih.gov

Theoretical and Computational Chemistry of 2 2 Bromopropan 2 Yl 1,3 Oxazole

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(2-bromopropan-2-yl)-1,3-oxazole at the molecular level. These computational methods allow for the detailed analysis of its electronic landscape and the prediction of its chemical behavior.

Electronic Structure Analysis and Aromaticity Assessment

The electronic structure of the oxazole (B20620) ring in this compound is a key determinant of its reactivity. The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced compared to analogs like thiazole. wikipedia.org The presence of the highly electronegative oxygen atom leads to a less effective delocalization of π-electrons. tandfonline.com This is reflected in calculated bond lengths and aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). uoa.gr

The distribution of electron density across the molecule can be quantified through various computational methods, including Hirshfeld atomic charges and Fukui functions, which help in identifying the most probable sites for electrophilic and nucleophilic attack. nih.govnih.gov For the parent oxazole, the C5 position is generally the most electron-rich and thus susceptible to electrophilic substitution. nih.govnih.gov The introduction of the 2-(2-bromopropan-2-yl) substituent will further modulate this electron distribution.

| Property | Description | Typical Computational Method |

|---|---|---|

| Net Atomic Charges | Distribution of electron density on each atom. | Mulliken, Hirshfeld, NBO analysis |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Ab initio methods |

| Aromaticity Indices (e.g., HOMA) | Quantitative measure of the degree of aromatic character. | Geometry optimization followed by index calculation |

Molecular Orbital Theory Applications to Reactivity Predictions

Molecular orbital (MO) theory provides a powerful framework for understanding the reactivity of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for interaction with other reagents. For oxazole, the HOMO is typically localized on the C4=C5 bond, indicating its role as the primary electron donor in reactions with electrophiles. nih.gov Conversely, the LUMO is often distributed over the C2, N3, and O1 atoms, highlighting potential sites for nucleophilic attack. nih.gov The presence of the 2-(2-bromopropan-2-yl) group will influence the energies and localizations of these frontier orbitals.

| Parameter | Significance in Reactivity | Computational Approach |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | DFT, Ab initio calculations |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | DFT, Ab initio calculations |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | Calculated from HOMO and LUMO energies |

| Fukui Functions | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. | Based on changes in electron density upon addition/removal of an electron. |

Conformational Analysis of the 2-(2-Bromopropan-2-yl) Side Chain

Conformational analysis can be performed using molecular mechanics or more accurate quantum chemical methods. These calculations involve rotating the single bond connecting the side chain to the oxazole ring and calculating the energy at each rotational angle to identify the most stable conformers (energy minima). The results of such an analysis can be visualized in a potential energy surface diagram. For similar, more complex systems, techniques like simulated annealing have been used to thoroughly explore the conformational space. nih.gov

Computational Mechanistic Studies of Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transition states and intermediates, and the prediction of reaction outcomes.

Reaction Pathway Modeling and Energy Profile Calculations

By mapping the potential energy surface, computational methods can elucidate the step-by-step mechanism of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

For instance, in reactions involving the oxazole ring, such as electrophilic substitution or cycloaddition, computational modeling can help to understand the energetics of different possible pathways. rsc.orgresearchgate.net Similarly, reactions involving the bromoalkyl side chain, such as nucleophilic substitution, can be modeled to determine the most favorable mechanism (e.g., SN1 vs. SN2).

| Computational Task | Information Obtained | Common Methods |

|---|---|---|

| Geometry Optimization | Finds the stable structures of reactants, products, and intermediates. | DFT, MP2 |

| Transition State Search | Locates the highest energy point along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization |

| Frequency Calculation | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. | DFT, MP2 |

| Intrinsic Reaction Coordinate (IRC) Calculation | Verifies that a transition state connects the correct reactants and products. | IRC methods |

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many reactions can potentially yield more than one product isomer. Computational chemistry can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferred spatial arrangement of the product). These predictions are typically based on comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lower activation energy is expected to be the major one.

For this compound, this could apply to predicting the site of electrophilic attack on the oxazole ring or the stereochemical outcome of reactions at the chiral center that could be formed from the side chain under certain reaction conditions. For example, in Diels-Alder reactions, the regioselectivity of the cycloaddition can be inverted based on the dienophile used. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No published studies were found that utilize molecular dynamics simulations to investigate the dynamic behavior and intermolecular interactions of this compound. Such studies would be valuable for understanding how the molecule behaves in various environments, its conformational flexibility, and its potential interactions with other molecules, which are crucial for predicting its properties in a condensed phase.

Density Functional Theory (DFT) Studies for Reactivity Descriptors

There is no available literature reporting the use of Density Functional Theory (DFT) to calculate the reactivity descriptors of this compound. DFT studies would provide insight into the molecule's electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. This information is fundamental for predicting the compound's reactivity, stability, and the nature of its potential chemical reactions.

Future Research Directions and Perspectives for 2 2 Bromopropan 2 Yl 1,3 Oxazole

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency

The synthesis of the oxazole (B20620) core is a well-established field, yet the pursuit of greater efficiency, milder conditions, and broader substrate scope continues to drive innovation. For a molecule like 2-(2-bromopropan-2-yl)-1,3-oxazole, future research could focus on optimizing its formation and subsequent transformations through advanced catalytic methods.

Historically, oxazole synthesis has relied on methods like the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and the Bredereck reaction (from α-haloketones and formamide). thepharmajournal.com More contemporary approaches have introduced a variety of metal catalysts to improve yields and regioselectivity. Research could investigate the applicability of these systems, such as those employing gold, palladium, copper, rhodium, and nickel, to the specific synthesis of the target compound. researchgate.netasccindapur.comijpsonline.comsemanticscholar.org For instance, gold-catalyzed multicomponent reactions have shown promise in forming trisubstituted oxazoles rapidly. researchgate.net Similarly, copper(II) triflate has been used to catalyze the synthesis of 2,4-disubstituted oxazoles from α-diazoketones. thepharmajournal.com

A significant advancement has been the development of methods that proceed directly from more common starting materials. A recently developed one-step transformation of carboxylic acids into 4,5-disubstituted oxazoles using a triflylpyridinium reagent presents a promising avenue for efficient synthesis. nih.gov Exploring such pathways could streamline the production of the this compound scaffold. Microwave-assisted synthesis, which often leads to higher yields and shorter reaction times, is another key area for exploration. researchgate.netnih.gov

Table 1: Potential Catalytic Systems for Oxazole Synthesis

| Catalyst System | Reaction Type | Potential Advantage | Reference |

|---|---|---|---|

| Gold(III) Complexes | Multicomponent Reaction | High efficiency, short reaction times | researchgate.net |

| Pd(PPh3)2Cl2/CuI | Coupling/Cyclization | Access to complex oxazoles | asccindapur.com |

| Nickel Catalysts | Suzuki-Miyaura Coupling | Formation of C-C bonds | ijpsonline.com |

| Copper(II) Triflate | Reaction with Diazoketones | Synthesis of disubstituted oxazoles | thepharmajournal.com |

| Triflylpyridinium Reagent | From Carboxylic Acids | Direct, one-step synthesis | nih.gov |

| Microwave Irradiation | Various | Reduced reaction time, improved yields | researchgate.netnih.gov |

Integration with Flow Chemistry and Automated Synthesis for Scalability and Control

For the potential of this compound to be fully realized, particularly in high-throughput screening and library generation, scalable and automated synthetic methods are essential. Flow chemistry offers significant advantages over traditional batch processing in this regard.

Development of More Sustainable and Atom-Economical Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green" and sustainable practices. Future research on this compound should incorporate these principles by focusing on atom economy, reducing waste, and using environmentally benign reagents and solvents.

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. Strategies such as cycloaddition reactions and isomerization reactions are inherently atom-economical. mdpi.comresearchgate.net For example, the isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles represents an elegant, atom-economic transformation that could be explored for related systems. mdpi.com

Sustainable approaches also include the use of less hazardous solvents, such as water or deep eutectic solvents, and leveraging energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsonline.commdpi.com The development of catalytic systems that can be recovered and reused would further enhance the sustainability of any synthetic route.

Advanced Stereocontrol in Syntheses and Complex Transformations of the Compound

The introduction of chirality into molecules is critical for developing selective therapeutic agents. While the parent compound this compound is achiral, its subsequent functionalization could readily create stereocenters. Future research should therefore focus on methods for advanced stereocontrol.

A key area of opportunity lies in the enantioselective synthesis of oxazole precursors. For instance, chiral catalysts have been used for the enantioselective oxidative cyclization of N-allyl carboxamides to yield highly enantioenriched oxazolines, which are direct precursors to oxazoles. organic-chemistry.org Applying such methodologies could allow for the synthesis of specific stereoisomers of derivatives, which is crucial for studying structure-activity relationships. The development of reactions that allow for the diastereoselective or enantioselective transformation of the 2-(2-bromopropan-2-yl) moiety or substitutions on the oxazole ring would be a significant step forward.

Leveraging Computational Insights for Rational Design of New Reactions and Derivatives

Computational chemistry provides powerful tools for accelerating research by predicting reactivity, designing novel molecules, and elucidating reaction mechanisms. In the context of this compound, leveraging computational insights can guide synthetic efforts and the rational design of new derivatives.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, predicting which sites are most susceptible to nucleophilic or electrophilic attack. mdpi.com This can help in designing new reactions and understanding the outcomes of those reactions. For derivative design, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of virtual compounds to biological targets, such as enzymes or receptors. researchgate.netmdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. mdpi.com Furthermore, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can be predicted computationally to identify candidates with favorable drug-like properties early in the design phase. researchgate.net

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Predict reaction sites and elucidate mechanisms. | mdpi.com |

| Molecular Docking | Virtual Screening | Predict binding modes and affinities to protein targets. | researchgate.netmdpi.com |

| Molecular Dynamics (MD) | Stability Analysis | Assess the stability of ligand-protein complexes over time. | mdpi.com |

| ADMET Prediction | Pharmacokinetic Profiling | Evaluate drug-likeness and potential toxicity in silico. | researchgate.net |

Potential for Scaffold Diversification and the Creation of Unique Chemical Libraries

The true value of a building block like this compound lies in its potential for scaffold diversification. The reactive bromine atom serves as a versatile handle for introducing a wide array of functional groups through various chemical transformations.

The bromine atom can be readily displaced by nucleophiles or used in a variety of powerful cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are exceptionally useful for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups. This capability is fundamental to creating large and unique chemical libraries for screening against biological targets. ijpsonline.comresearchgate.net

Furthermore, the oxazole ring itself can be functionalized. Deprotonation at the C5 position, for example, can create a carbanion that reacts with various electrophiles, providing a route to 2,5-disubstituted oxazoles. nih.gov The combination of functionalizing the side chain via the bromide and modifying the oxazole ring itself opens up a vast chemical space for exploration, making this scaffold a promising starting point for drug discovery and materials science applications. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.